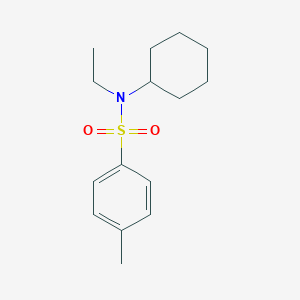
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (CEMBS) is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CEMBS is a white crystalline solid that has a molecular weight of 311.43 g/mol and a melting point of 148-150°C. This compound has been used in various research studies due to its ability to modulate ion channels and receptors, making it a valuable tool in studying the nervous system and other biological processes.
Mechanism of Action
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. It has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on the nervous system and other biological processes. It has been shown to modulate the activity of ion channels and receptors, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, making it a valuable tool for studying the mechanisms of ion channel regulation. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for experiments. However, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has some limitations in lab experiments. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have some toxic effects at high concentrations, making it important to use appropriate safety measures when working with this compound.
Future Directions
There are several potential future directions for research involving N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects, with the goal of developing it as a potential therapeutic agent for the treatment of pain and inflammation. Additionally, further research could be done to investigate the role of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide in modulating ion channels and receptors in other biological processes, such as cardiovascular function. Finally, research could be done to develop more stable analogs of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide that could be used in longer-term experiments.
Synthesis Methods
The synthesis of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide involves the reaction between cyclohexylamine, ethyl chloroformate, and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors. It has been used as a tool to study the nervous system, cardiovascular system, and other biological processes. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, making it a valuable tool in studying the mechanisms of ion channel regulation.
properties
Product Name |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-3-16(14-7-5-4-6-8-14)19(17,18)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3 |
InChI Key |
FTBPSEXYSRCKOM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)








![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
